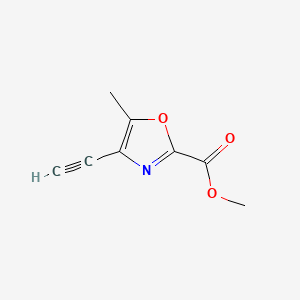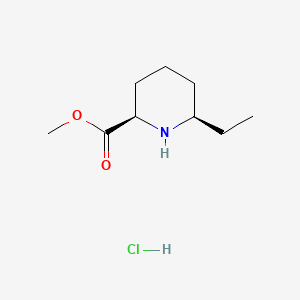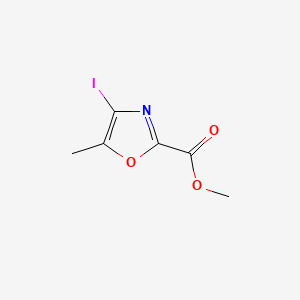
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMOC) is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless and hygroscopic solid that is soluble in many organic solvents. MEMOC has been studied extensively due to its potential applications in the synthesis of various compounds and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in the scientific field. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes. methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Mecanismo De Acción
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate acts as a catalyst in the formation of a complex between two molecules. This complex is formed when the methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate molecule binds to the two molecules, forming a covalent bond between them. This bond is then broken, allowing the two molecules to interact with each other.
Biochemical and Physiological Effects
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been studied extensively for its potential applications in the study of biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been found to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a useful tool for laboratory experiments due to its ability to form covalent bonds between two molecules. This allows for the study of biochemical and physiological processes without the need for additional reagents. However, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is limited by its low solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is not stable in the presence of light, which can limit its use in certain experiments.
Direcciones Futuras
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of potential applications in the scientific field. In the future, it is likely that methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate will be used to study the structure and function of proteins, as well as to develop new pharmaceuticals and agrochemicals. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to study the effects of environmental factors on biochemical and physiological processes. Finally, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate can be synthesized through a variety of methods, including the ethynylation of methyl oxazolines, the reaction of methyl oxazoline with ethynylmagnesium bromide, and the reaction of methyl oxazoline with ethynylmagnesium chloride. The ethynylation of methyl oxazolines is the most commonly used method, as it is simple and efficient. This method involves the reaction of a methyl oxazoline with an alkyne in the presence of a base, such as sodium hydroxide, to form methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate.
Propiedades
IUPAC Name |
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKORSJNSMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
